Losartan carboxylic acid (LCA), chemically known as (5-butyl-2-oxo-1,3-dioxan-4-yl)methyl 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate, is the primary active metabolite of the antihypertensive drug losartan. [, , , , , , , ] It exhibits a greater potency (10-40 times) compared to its parent compound losartan, functioning as a selective angiotensin II type 1 receptor antagonist. [] While primarily recognized for its antihypertensive properties, LCA has also demonstrated potential in treating conditions like Parkinson's disease. [, ]
a) Targeted Drug Delivery Systems: Developing innovative drug delivery strategies to enhance the bioavailability and brain permeability of LCA, particularly for treating neurological disorders, presents a promising avenue. [, ]
b) Personalized Medicine: Further research on interindividual variability in LCA formation and response could contribute to personalized approaches for prescribing losartan, optimizing treatment efficacy, and minimizing adverse effects. [, , ]
c) Exploring New Therapeutic Applications: Investigating the potential of LCA in treating other conditions, beyond hypertension and Parkinson's disease, based on its pharmacological properties, could uncover novel therapeutic uses. [, ]
d) Understanding Drug-Drug Interactions: Comprehensive studies are needed to fully elucidate the potential for interactions between LCA and other commonly co-administered medications, ensuring patient safety and treatment efficacy. [, ]
e) Elucidating Long-Term Effects: Investigating the long-term consequences of LCA exposure, particularly in the context of chronic losartan therapy, is essential to assess its safety profile thoroughly. []
Losartan carboxylic acid is derived from losartan through metabolic processes in the liver. The compound belongs to the class of angiotensin II receptor antagonists, specifically targeting the angiotensin II type 1 receptor. It is recognized for its potent activity and is often studied in the context of cardiovascular health and disease management .
The synthesis of losartan carboxylic acid involves several steps that can be conducted through various methods. One notable approach includes:
A patent describes a method for preparing losartan 5-carboxylic acid, which includes filtering precipitates formed during synthesis and washing steps to ensure product purity .
Losartan carboxylic acid has a complex molecular structure characterized by several functional groups:
The presence of these functional groups allows for strong binding interactions with the angiotensin II receptor, enhancing its efficacy as an antagonist .
Losartan carboxylic acid participates in various chemical reactions that are essential for its biological activity:
Losartan carboxylic acid exerts its effects primarily through antagonism of the angiotensin II type 1 receptor:
Losartan carboxylic acid exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and formulating appropriate dosage forms for therapeutic use .
Losartan carboxylic acid has several important applications in scientific research and clinical practice:
Losartan carboxylic acid (EXP3174) is the primary active metabolite of losartan, characterized by its potent and selective inhibition of the Angiotensin II Receptor Subtype 1 (AT1). This receptor mediates critical cardiovascular effects of angiotensin II, including vasoconstriction, aldosterone release, and vascular remodeling. EXP3174 binds the AT1 receptor with high specificity, disrupting angiotensin II’s pathological signaling cascades [1] [5].
The molecular efficacy of EXP3174 stems from strategic chemical modifications differentiating it from its prodrug, losartan:
Molecular dynamics simulations reveal EXP3174 achieves a 40% higher binding free energy (-9.8 kcal/mol) than losartan (-7.0 kcal/mol), explaining its prolonged receptor occupancy [6].
Table 1: Key Binding Interactions of EXP3174 with AT1 Receptor
Structural Element | AT1 Receptor Residue | Interaction Type | Binding Energy Contribution |
---|---|---|---|
Carboxyl group | Lys199, His183 | Ionic/H-bond | -3.2 kcal/mol |
Biphenyl-tetrazole | Phe184, Trp84 | π-π Stacking | -2.8 kcal/mol |
Chlorophenyl imidazole | Val108, Ile288 | Hydrophobic | -2.1 kcal/mol |
Butyl chain | Leu112 | Van der Waals | -1.7 kcal/mol |
EXP3174 demonstrates superior pharmacological properties over losartan:
Table 2: Pharmacodynamic Comparison of EXP3174 and Losartan
Parameter | EXP3174 | Losartan | Ratio (EXP3174:Losartan) |
---|---|---|---|
AT1 IC50 (nM) | 0.25 | 8.3 | 1:33 |
Vasoconstriction Inhibition | 0.1 µM | 3.0 µM | 1:30 |
Plasma Half-life (hours) | 6–9 | 1.5–2 | 4:1 |
Protein Binding (%) | 99.8 | 98.7 | - |
EXP3174 disrupts angiotensin II-dependent calcium signaling in vascular smooth muscle cells (VSMCs):
These effects collectively reduce angiotensin II-induced intracellular calcium spikes by 90%, directly counteracting vasoconstrictive responses [5] [7].
EXP3174 exerts multisystem RAAS modulation:
Table 3: Systemic Effects of EXP3174 on RAAS Components
RAAS Element | Effect of EXP3174 | Physiological Consequence |
---|---|---|
Aldosterone | ↓ 60% serum concentration | Reduced sodium retention, potassium sparing |
Renin | ↑ 2.5-fold plasma activity | Increased angiotensin I production |
Angiotensin II | ↑ 3-fold plasma concentration (unbound) | Enhanced AT2 receptor activation |
TGF-β/Smad signaling | ↓ 70% p-Smad2/3 in kidneys | Inhibited renal fibrosis |
AT2 receptors | Unopposed activation | Vasodilation, anti-proliferative effects |
Clinical studies confirm EXP3174’s RAAS-modulating efficacy: Proteinuria decreased by 35% in type 2 diabetics receiving losartan (primarily via EXP3174), as demonstrated in the RENAAL trial [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7